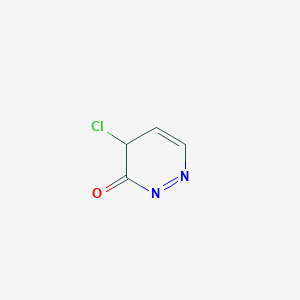

4-chloro-4H-pyridazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3ClN2O |

|---|---|

Molecular Weight |

130.53 g/mol |

IUPAC Name |

4-chloro-4H-pyridazin-3-one |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-3H |

InChI Key |

QDUDUZCPXRQOST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=O)C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 4h Pyridazin 3 One and Its Derivatives

Foundational Synthetic Routes to the 4-chloro-4H-pyridazin-3-one Core

The construction of the fundamental this compound structure relies on established chemical transformations, primarily involving the formation of the pyridazinone ring followed by targeted halogenation.

The most prevalent method for constructing the pyridazinone core involves the cyclocondensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). sphinxsai.combiomedpharmajournal.org This process typically begins with the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) to generate a β-aroylpropionic acid. sphinxsai.combiomedpharmajournal.org The subsequent reaction of this keto acid with hydrazine hydrate leads to the formation of a 6-aryl-4,5-dihydro-3(2H)-pyridazinone. sphinxsai.comnih.gov

The final step to achieve the aromatic pyridazinone ring is a dehydrogenation reaction. This can be accomplished using reagents such as bromine in glacial acetic acid or copper(II) chloride (CuCl₂) in acetonitrile (B52724), which facilitates halogenation followed by spontaneous elimination of hydrogen chloride. nih.govthieme-connect.comdiva-portal.org

Table 1: Foundational Cyclization and Dehydrogenation Reactions

| Starting Material (γ-Keto Acid) | Reagent | Intermediate Product | Dehydrogenation Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine Hydrate | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine/Acetic Acid | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | nih.gov |

| β-Benzoylpropionic acid | Hydrazine Hydrate | 6-phenyl-4,5-dihydro-3(2H)-pyridazinone | CuCl₂ | 6-phenyl-3(2H)-pyridazinone | biomedpharmajournal.orgthieme-connect.com |

Another significant cyclization strategy involves the reaction of N-aryl substituted maleimides with azines, which can lead to 4,5-dihydropyridazin-3(2H)-ones. scispace.com Furthermore, radical cyclization approaches have been developed for creating more complex fused pyridazinone systems. nih.gov

Direct halogenation is a critical step for producing the title compound and its precursors. A standard method for introducing a chlorine atom onto the pyridazinone ring is by treating the corresponding pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction converts the keto group (in its enol form) into a chloro substituent.

For the synthesis of 4-chloro-5-substituted derivatives, a common precursor is a 4,5-dihalogenated pyridazinone. For instance, 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one serves as a versatile intermediate. cbijournal.com Selective nucleophilic substitution at the more reactive C5 position allows for the introduction of various amino groups while retaining the chlorine atom at the C4 position. cbijournal.com This reaction is often performed by refluxing the dichloropyridazinone with an appropriate amine in the presence of a base like cesium carbonate. cbijournal.com

Table 2: Halogenation and Substitution of Pyridazinones

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | POCl₃ | 4-chloro-6-(anthracen-9-yl)-4-(1H-indol-3-yl)-4,5-dihydropyridazine | nih.gov |

| 2-(p-tolyl)-4,5-dichloropyridazin-3-one | Piperidine, Cs₂CO₃ | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | cbijournal.com |

| 2-(p-tolyl)-4,5-dichloropyridazin-3-one | Pyrrolidine, Cs₂CO₃ | 4-chloro-5-(pyrrolidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | cbijournal.com |

Advanced Synthetic Approaches to Functionalized this compound Derivatives

To access a wider range of functionalized derivatives, more sophisticated synthetic strategies have been developed, including catalytic methods and multi-component reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for derivatizing the pyridazinone core. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating carbon-carbon bonds by reacting halopyridazinones with boronic acids. scispace.com This method allows for the synthesis of complex biaryl structures which can be further cyclized. scispace.com

Copper-catalyzed reactions are particularly important for forming carbon-heteroatom bonds, especially C-N bonds. researchgate.net These methods enable the N-arylation of various nitrogen-containing compounds. The coupling of a halo-pyridazinone with an amine or a nitrogen heterocycle in the presence of a copper catalyst is an efficient way to introduce new functionalities. researchgate.netnih.gov For example, the Sonogashira cross-coupling reaction, catalyzed by both palladium and copper, has been used to synthesize 5-alkynyl pyridazinone derivatives from 5-bromo-pyridazinones and terminal alkynes. mdpi.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridazinones in a single step from three or more starting materials. tandfonline.comnsf.gov

One such strategy involves the copper(I)-catalyzed three-component cyclization of aldehydes, hydrazines, and alkynyl esters, which regioselectively yields six-membered pyridazinones. nih.gov Another innovative MCR involves the reaction of arenes, cyclic anhydrides (like succinic anhydride), and a hydrazine derivative. tandfonline.comresearchgate.net These reactions can be promoted by various catalysts, including ionic liquids under ultrasound irradiation or heterogeneous catalysts like L-proline functionalized nanomagnets in aqueous media, highlighting a move towards greener synthetic protocols. researchgate.nettandfonline.com

Table 3: Multi-component Syntheses of Pyridazinone Derivatives

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Hydrazines, Alkynylesters | Copper(I) | Pyridazinones | nih.gov |

| Arenes, Cyclic Anhydrides, Phenylhydrazines | [bmim]Br/AlCl₃, Ultrasound | Pyridazinones/Phthalazinones | scispace.comresearchgate.net |

| Arenes, Cyclic Anhydrides, Phenylhydrazine (B124118) | L-proline functionalized nanomagnetic catalyst | Pyridazinones | tandfonline.comtandfonline.com |

| α,β-Unsaturated Acylammonium Salts, Malonates, Azodicarboxylates | Chiral Lewis Base | Tetrahydropyridazinones | nsf.gov |

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, often leading to milder reaction conditions and improved yields. crdeepjournal.orgwikipedia.org In solid-liquid PTC, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from a solid salt into an organic phase where it can react with a substrate. crdeepjournal.orgacenet.edu

This methodology has been effectively applied to the synthesis of pyridazinone derivatives, particularly for alkylation reactions. For example, the N-alkylation of pyridazinones can be achieved using an alkyl halide in the presence of a solid base (like potassium carbonate) and a phase-transfer catalyst. The catalyst forms a soluble ion pair with the pyridazinone anion, facilitating its reaction with the alkyl halide in the organic solvent. researchgate.net This approach avoids the need for strong, hazardous bases and anhydrous conditions. crdeepjournal.orgresearchgate.net

Regioselective Synthesis of this compound Analogs

The regioselective synthesis of 4-chloro-pyridazin-3-one analogs is a critical area of research, enabling the development of molecules with specific biological activities. The precise placement of the chlorine atom at the C4 position of the pyridazinone ring is often a key determinant of a compound's pharmacological profile. Various synthetic strategies have been developed to achieve this regioselectivity, often starting from appropriately substituted precursors or employing multi-step reaction sequences.

One common approach involves the use of dichlorinated pyridazinone precursors. For instance, the synthesis of 2-butyl-4-chloro-5-(4-bromomethyl phenoxy) pyridazinone has been achieved starting from 4,5-dichloropyridazinone sioc-journal.cn. This method relies on the differential reactivity of the two chlorine atoms, allowing for selective substitution at the C5 position while retaining the chlorine at the C4 position. The reaction of an important intermediate, 2-butyl-4-chloro-5-(4-bromomethyl phenoxy) pyridazinone, with various aryl aldehyde oximes under phase transfer catalysis (PTC) conditions exclusively afforded the corresponding product, demonstrating the stability of the C4-chloro substituent under these conditions sioc-journal.cn.

Another significant strategy involves building the pyridazinone ring with the desired substitution pattern already in place. Research into potential cardiac positron emission tomography (PET) tracers has led to the synthesis of a series of fluorinated pyridazinone derivatives, including analogs with a chlorine atom at the C4 position nih.gov. In this work, a key analog, 2-tert-butyl-4-chloro-5-(4-(2-fluoroethoxymethyl)benzyloxy)-3-(2H)-pyridazinone, was prepared nih.gov. The structure-activity relationship (SAR) studies indicated that the placement of substituents on the pyridazinone core was crucial for its activity nih.gov.

Furthermore, the development of inhibitors for parasitic enzymes has also contributed to the synthesis of 4-chloro-pyridazinone analogs. In the search for new treatments for Chagas disease, a 4-chloro-3-fluoro pyridazinone analog was synthesized as part of a series of Trypanosoma cruzi proteasome inhibitors nih.gov. This highlights the ability to regioselectively introduce a chlorine atom at the C4 position even in the presence of other halogen substituents on the pyridazinone ring.

The regioselective synthesis of pyridazinone derivatives can also be achieved through one-pot, multi-component reactions, which offer advantages in terms of efficiency and atom economy. For example, a novel and efficient regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones has been demonstrated from alkyl 2-cyanoacetates, arylglyoxals, and hydrazine hydrate in water publish.csiro.au. While this specific example leads to a cyano group at the C4 position, the principles of controlling regioselectivity in such reactions are applicable to the synthesis of 4-chloro analogs by using appropriately substituted starting materials. The regioselectivity in the reaction of arylglyoxals with hydrazine is influenced by factors such as the solvent and the acidity of the medium publish.csiro.au.

The following tables summarize some of the reported regioselective synthetic approaches leading to 4-chloro-pyridazin-3-one analogs.

Table 1: Synthesis of 2-butyl-4-chloro-5-(substituted phenoxy)pyridazinone Analogs

| Starting Material | Key Intermediate | Reagents for Substitution | Final Product Type | Ref |

|---|

Table 2: Selected 4-Chloro-Pyridazin-3-one Analogs and their Synthetic Context

| Compound Name | Synthetic Goal/Application | Key Features of Synthesis | Ref |

|---|---|---|---|

| 2-tert-butyl-4-chloro-5-(4-(2-fluoroethoxymethyl)benzyloxy)-3-(2H)-pyridazinone | Cardiac Positron Emission Tomography (PET) Tracers | Multi-step synthesis to build the substituted pyridazinone core. | nih.gov |

Chemical Reactivity and Mechanistic Insights of 4 Chloro 4h Pyridazin 3 One

Nucleophilic Substitution Reactions of the Chloro Group in 4-chloro-4H-pyridazin-3-one

The chlorine atom at the C4 position of the pyridazinone ring is a key site for nucleophilic attack, facilitating the synthesis of a wide array of derivatives. The electron-deficient nature of the pyridazinone ring enhances the susceptibility of the C4 carbon to nucleophilic substitution.

Reactivity Towards Oxygen-Containing Nucleophiles

The chloro group in this compound and its derivatives can be readily displaced by oxygen-containing nucleophiles such as alkoxides and phenoxides, leading to the formation of the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic species. For instance, the reaction of 2-substituted 4,5-dichloropyridazin-3(2H)-ones with alkoxides results in substitution at the C4 and/or C5 positions. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the pyridazinone ring and the nucleophile.

The reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with various phenols in the presence of a base can lead to the selective formation of diphenoxy derivatives. The specific products formed are dependent on the base used, the solvent, and the substituents on the phenol (B47542).

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Sodium methoxide | Methanol | 4-methoxy-4H-pyridazin-3-one | Varies | organicchemistrytutor.com |

| Phenols | Base, Organic Solvent | 4-phenoxy-4H-pyridazin-3-one derivatives | Varies | |

| Catechol | - | Monopyridazin-3-yl ether and/or di(pyridazin-3-yl) ether | - |

Reactivity Towards Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thiols and hydrosulfides, also react with this compound to yield thioether derivatives. The reaction of 4,5-dihalogenated-3(2H)-pyridazinones with a hydrosulfide, typically in an aqueous solution at elevated temperatures (40 to 100 °C), results in the replacement of the halogen at the 5-position with a mercapto (-SH) group. This indicates that the position of substitution can be selective. In other instances, the nitrile group of pyridazinone derivatives can be converted to a thioamide group by treatment with hydrogen sulfide. nih.gov The reaction of a chloropyridazine derivative with thiourea (B124793) in butanol has been shown to produce the corresponding pyridazine (B1198779) thione. nih.gov

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Sodium hydrosulfide | Aqueous solution, 40-100 °C | 4-halogenated-5-mercapto-3(2H)-pyridazinone | Varies | |

| Hydrogen sulfide | - | Thioamide derivatives of pyridazinone | Varies | nih.gov |

| Thiourea | Butanol, reflux | Pyridazine thione | 80 | nih.gov |

Reactivity Towards Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines, azides)

A broad range of nitrogen-containing nucleophiles readily displaces the chloro group. Amines, hydrazines, and azides are commonly used to synthesize various N-substituted pyridazinone derivatives.

Amines: The reaction with primary and secondary amines is a common method to introduce amino functionalities. For example, amination at the C-7 position of a pyrido-pyridazinone core can be performed to increase the electron density of the pyridine (B92270) ring for subsequent reactions. nih.gov

Hydrazines: Hydrazinolysis, the reaction with hydrazine (B178648), is a crucial transformation. The reaction of a chloro-pyridazinone with hydrazine hydrate (B1144303) can lead to the corresponding hydrazinyl-pyridazine. nih.govmdpi.com However, the reaction outcome can be sensitive to the conditions. For instance, the hydrazinolysis of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole in the presence of air leads to an oxidative dehydrazination, yielding the 1-unsubstituted product, while under an inert atmosphere, the desired 1-hydrazino intermediate is obtained in high yield. mdpi.commdpi.com

Azides: The chloro group can also be substituted by an azide (B81097) group (N₃) using reagents like sodium azide. This reaction has been used to synthesize azido-substituted pyridazinone derivatives. For example, 6-(3,4-dichlorophenyl)-3-chloropyridazine reacts with sodium azide in dimethylformamide to yield the corresponding tetrazolo[1,5-b]pyridazine. scirp.org

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Amines | NMP, microwave, 160 °C | 7-amino-pyrido-pyridazinone derivatives | 64 | nih.gov |

| Hydrazine hydrate | Dioxane, reflux | 4-hydrazinyl-6-phenylpyridazin-3(2H)-one | 55 | mdpi.com |

| Hydrazine hydrate | Ethanol, reflux | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | - | mdpi.com |

| Sodium azide | Dimethylformamide, reflux | 6-(3,4-dichlorophenyl) nih.govmdpi.comresearchgate.nettetrazolo[1,5-b]pyridazine | 45 | scirp.org |

Electrophilic Reactions on the Pyridazinone Ring System

The electron-deficient nature of the pyridazinone ring generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. organicchemistrytutor.com However, under specific conditions and with activating substituents, electrophilic reactions can occur.

Nitration of 4-chloro-5-substituted-pyridazin-3-ones can be achieved using copper nitrate (B79036) trihydrate in acetic anhydride (B1165640) to yield the corresponding 4-chloro-2-nitro-5-substituted-pyridazin-3-one. researchgate.net The presence of certain activating groups on the ring makes nitration feasible. researchgate.net Halogenation of the pyridazinone ring can also be achieved. For instance, selective bromination at the C-8 position of a pyrido-pyridazinone derivative can be accomplished after amination at the C-7 position, which increases the electron density of the pyridine core. nih.gov

Cycloaddition Reactions Involving this compound Scaffolds

Pyridazinone derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component in Diels-Alder reactions. oiccpress.comsemanticscholar.org These [4+2] cycloaddition reactions are a powerful tool for the construction of complex polycyclic systems. The hetero-Diels-Alder reaction, where the pyridazinone or the reacting partner contains a heteroatom, is particularly useful for synthesizing six-membered heterocyclic rings. semanticscholar.org While specific examples involving the this compound scaffold are not extensively documented in readily available literature, the general reactivity pattern of pyridazinones suggests its potential to undergo such transformations, leading to the formation of novel fused heterocyclic systems. The reaction often proceeds through a concerted mechanism, leading to a high degree of stereospecificity. oiccpress.com

Reduction and Oxidation Chemistry of this compound

The pyridazinone ring and its substituents can undergo both reduction and oxidation reactions, leading to a variety of transformed products.

Reduction: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) can reduce the pyridazinone ring to a dihydropyridazinone. The reduction of 4,5-dihydropyridazinones can be achieved using various reagents. For example, Wolff-Kishner reduction conditions (hydrazine and KOH) can reduce the carbonyl group. researchgate.net Lithium aluminium hydride (LAH) has also been used to reduce the C=N bond in dihydropyridazinones selectively. researchgate.net In some cases, reduction of a halogenated pyridazinone can be achieved through catalytic hydrogenation to remove the halogen atoms. nih.gov

Oxidation: The pyridazinone ring system is susceptible to oxidation. The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide. thieme-connect.de The carbon atoms of the ring can also be oxidized. nih.gov For instance, the methylene (B1212753) group at the C-5 position of certain indenopyridazinone derivatives can be oxidized to a ketone. mdpi.com The ethyl group on a pyridazinone ring can be oxidized to a carboxylic acid under strong oxidizing conditions like KMnO₄/H₂SO₄.

| Reaction Type | Reagent/Conditions | Product | Reference |

| Reduction | H₂, Pd/C | Dihydropyridazinone | |

| Reduction | Hydrazine, KOH | 4-Arylbutyric acid (from dihydropyridazinone) | researchgate.net |

| Reduction | LiAlH₄ | Tetrahydropyridazinone (from dihydropyridazinone) | researchgate.net |

| Oxidation | Peroxy acids (e.g., MCPBA) | Pyridazinone N-oxide | thieme-connect.de |

| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid (from ethyl substituent) | |

| Oxidation | Bromine in acetic acid | Pyridazinone (from dihydropyridazinone) | mdpi.com |

Rearrangement Processes and Molecular Migrations in this compound Derivatives (e.g., Methyl Carbonium Ion Migration)

The chemical reactivity of pyridazinone derivatives is highlighted by their participation in rearrangement processes and molecular migrations, particularly under specific reaction conditions. A notable example is the migration of a methyl carbonium ion in derivatives of this compound, which has been a subject of detailed mechanistic investigation.

Research into the trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone has provided significant insights into these molecular rearrangements. nih.govrsc.orgvulcanchem.com When attempting to synthesize 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone by reacting 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents like MsOCH₂CF₃ or TfOCH₂CF₃ in polar aprotic solvents, the formation of unexpected byproducts was observed. nih.govrsc.orgvulcanchem.com These byproducts, namely 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone, are the result of a methyl group migration. nih.govrsc.orgvulcanchem.com

The proposed mechanism for this rearrangement involves the formation of an oxonium salt as a key intermediate. nih.govvulcanchem.com The trifluoroethylating agent reacts with the oxygen atom at the 5-position of the pyridazinone ring to form this oxonium salt. This intermediate is unstable and can generate both β-trifluoroethyl and methyl carbonium ions. nih.gov The methyl carbonium ion can then migrate from the oxygen at position 5 to the nitrogen at position 2 of the pyridazinone ring, leading to the formation of the rearranged products. nih.gov This migration can occur both intramolecularly and intermolecularly. nih.gov

The conditions of the reaction, including the solvent and the specific trifluoroethylating agent used, have been shown to influence the yields of the desired product and the rearranged byproducts. vulcanchem.com

Table 1: Products of Trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone

| Reactant | Reagent | Solvent | Products | Mechanism Highlight | Reference |

|---|---|---|---|---|---|

| 4-chloro-5-methoxy-3(2H)-pyridazinone | MsOCH₂CF₃ or TfOCH₂CF₃ | Polar aprotic | 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone | Target Product | nih.govrsc.orgvulcanchem.com |

| 4-chloro-5-methoxy-3(2H)-pyridazinone | MsOCH₂CF₃ or TfOCH₂CF₃ | Polar aprotic | 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone | Methyl Carbonium Ion Migration | nih.govrsc.orgvulcanchem.com |

| 4-chloro-5-methoxy-3(2H)-pyridazinone | MsOCH₂CF₃ or TfOCH₂CF₃ | Polar aprotic | 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone | Methyl Carbonium Ion Migration | nih.govrsc.orgvulcanchem.com |

This detailed study of methyl carbonium ion migration underscores the complex reactivity of substituted pyridazinones and the potential for skeletal rearrangements during their chemical transformations.

Tautomeric Equilibrium Studies of Pyridazinone Structures

Pyridazinone structures, including this compound, can theoretically exist in different tautomeric forms, most notably the lactam (keto) and lactim (enol) forms. The position of this tautomeric equilibrium is a critical factor that influences the compound's chemical and physical properties, as well as its biological activity.

For pyridazin-3(2H)-ones in general, the equilibrium overwhelmingly favors the lactam (oxo) form over the lactim (hydroxy) tautomer. researchgate.net This preference is attributed to the greater stability of the carbonyl group within the heterocyclic ring. researchgate.net The "(2H)" designation in the nomenclature of pyridazin-3(2H)-one and its derivatives indicates that the hydrogen atom is located on the nitrogen at the 2-position, consistent with the predominance of the lactam form.

The presence of substituents on the pyridazinone ring can influence the tautomeric equilibrium. While specific experimental or extensive computational studies on the tautomerism of this compound are not widely documented in the reviewed literature, insights can be drawn from studies on related substituted heterocyclic systems. For instance, computational studies on 2-hydroxypyridine/2-pyridone equilibrium have shown that the introduction of a chlorine atom can affect the relative stability of the tautomers. rsc.org In the case of 6-chloro-2-pyridone, the presence of the chlorine substituent has been shown to shift the equilibrium towards the lactim tautomer. nih.gov

The study of 6-chloro-2-pyridone in an aqueous solution using 2D IR spectroscopy and DFT calculations revealed that both lactam and lactim tautomers are present, with the equilibrium constant ([lactam]/[lactim]) being 2.1 at room temperature. nih.gov This indicates that while the lactam form is still favored, the lactim form exists in a significant population. nih.gov

Table 2: Tautomeric Forms of Pyridazinone

| Tautomeric Form | Structural Features | Predominance in Pyridazin-3(2H)-ones |

|---|---|---|

| Lactam (Keto) | Carbonyl group (C=O) | Predominant form researchgate.net |

| Lactim (Enol) | Hydroxyl group (-OH) and C=N bond | Minor form researchgate.net |

Given these findings, it is reasonable to infer that this compound also exists predominantly in its lactam form. However, the electron-withdrawing nature of the chlorine atom at the 4-position could potentially influence the electron distribution within the ring and, consequently, the position of the tautomeric equilibrium compared to the unsubstituted pyridazinone. Further detailed experimental and computational studies would be necessary to precisely quantify the tautomeric ratio for this compound.

Structural Modifications and Derivatization Strategies of 4 Chloro 4h Pyridazin 3 One

N-Substitution Strategies in 4-chloro-4H-pyridazin-3-one Synthesis

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization, significantly influencing the molecule's physicochemical and biological properties. sarpublication.com Alkylation and acylation are primary strategies for introducing a variety of substituents at this position.

A prevalent method for N-substitution involves the reaction of the pyridazinone with alkyl halides. For instance, 2-substituted 6-phenyl-4,5-dihydropyridazin-3(2H)-ones can be synthesized via N-substitution. researchgate.net This reaction is typically performed in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack of the pyridazinone nitrogen. Solvents like acetone (B3395972), acetonitrile (B52724), or dimethylformamide (DMF) are commonly used, with acetone often yielding optimal results at room temperature. Studies have shown that alkyl bromides tend to react more rapidly and provide higher yields compared to the corresponding chlorides.

Beyond simple alkylation, more complex side chains can be introduced. For example, various amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid have been synthesized, where substitutions are made on the acetamide (B32628) side chain linked to the nitrogen at the 2-position of the pyridazinone ring. sarpublication.com This highlights the versatility of N-substitution in creating libraries of compounds for biological screening. sarpublication.com

Table 1: N-Substitution of Pyridazinone Derivatives

| Starting Material | Reagent | Base/Solvent | Product Description |

|---|---|---|---|

| 5-chloro-6-phenylpyridazin-3(2H)-one | Alkyl Halide (R-X, X=Cl, Br) | K₂CO₃ / Acetone | 2-Alkyl-5-chloro-6-phenylpyridazin-3(2H)-one |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Formaldehyde (B43269)/Piperidine | Methanol | Mannich base at N-2 |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Ethyl Chloroacetate | - | N-2 substituted ester |

This table summarizes common N-substitution reactions on the pyridazinone ring based on established synthetic methodologies. researchgate.net

C-Substitution and Functionalization at the Pyridazinone Ring

Functionalization of the carbon backbone of the pyridazinone ring is another key strategy for diversification. The chlorine atom at the C-4 position is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups.

The displacement of halogens on the pyridazinone ring by nucleophiles is a well-established method. In polyhalopyridazines, the positions of substitution are dictated by the electronic nature of the ring and the substituents. For instance, in tetrachloropyridazine, nucleophilic substitution occurs selectively, allowing for mono- or disubstitution. dur.ac.uk Similarly, the chlorine at C-4 in this compound can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to generate libraries of 4-substituted pyridazinones.

For example, the synthesis of 4-amino-6-(hetaryl)pyridazin-3-ones demonstrates the displacement of a leaving group at the C-4 position by an amino group. researchgate.net Furthermore, reactions on 6-aryl-4,5-dihydropyridazin-3-one with bromine in acetic acid can lead to bromination of the pyridazinone ring, introducing a new functional group for further modification. researchgate.net

Construction of Fused Heterocyclic Systems Incorporating the this compound Moiety

Fusing the pyridazinone ring with other heterocyclic systems is a powerful approach to generate novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. mdpi.com The reactive sites on the this compound scaffold can participate in cyclization reactions to form bicyclic and polycyclic compounds.

One strategy involves using a pyridazinone derivative that can react with a dinucleophile to form a new fused ring. For example, starting from an indole-fused pyridazinone, a series of new pyridazino[4,5-b]indoles can be prepared. arkat-usa.org The synthesis can involve nucleophilic displacement of a chlorine atom on the pyridazine (B1198779) ring, followed by intramolecular cyclization. arkat-usa.org Thionation of a chloro-derivative can yield a thione, which can then be used in further cyclization reactions, such as the formation of a tetrazolopyridazinoindole system upon reaction with sodium azide (B81097). arkat-usa.org

Another approach involves the reaction of enaminones derived from pyridazin-3-one with heterocyclic amines. For instance, an enaminone can react with 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) to afford azolo[1,5-a]pyrimidine derivatives that incorporate the pyridazin-3-one moiety. nih.gov The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and aromatization. nih.gov

A more complex example is the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones in a one-pot process. mdpi.com This reaction demonstrates how the pyridazine ring can be formed as part of a larger, fused pentacyclic system. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems from Pyridazinones

| Starting Pyridazinone Derivative | Reaction Partner | Resulting Fused System | Reference |

|---|---|---|---|

| 4-Chloro-5-methyl-2-phenyl-2H-pyridazino[4,5-b]indol-1-one | Sodium Azide | Tetrazolo[1,5-b]pyridazino[4,5-b]indole | arkat-usa.org |

| Enaminone of Pyridazin-3-one | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine derivative | nih.gov |

Spectroscopic and Advanced Analytical Characterization in 4 Chloro 4h Pyridazin 3 One Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No published studies containing High-Resolution Mass Spectrometry (HRMS) data for 4-chloro-4H-pyridazin-3-one were found. This technique is instrumental in determining the elemental composition of a molecule with high accuracy, which is a critical step in the identification of newly synthesized compounds. While HRMS data is available for other more complex pyridazinone derivatives, none corresponds to the specific compound of interest.

X-ray Crystallography for Solid-State Structure Determination

There are no available X-ray crystallography studies for this compound in the searched scientific literature. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and providing insights into intermolecular interactions. While crystal structures have been reported for various other substituted pyridazinones, this specific compound has not been characterized by this method. growingscience.commdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Studies

No specific Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound could be located in the reviewed literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is dependent on the chromophores present. While the pyridazinone core is expected to have characteristic UV absorption, specific data such as absorption maxima (λmax) for this compound have not been reported. General information on the UV-Vis spectra of the parent pyridazine (B1198779) and related compounds exists, but this does not provide specific data for the requested derivative. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Chloro 4h Pyridazin 3 One and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's geometry, electronic structure, and various spectroscopic parameters. For 4-chloro-4H-pyridazin-3-one and its analogs, these calculations offer a lens to understand their reactivity and potential for intermolecular interactions.

While specific computational studies on this compound are limited, research on the closely related analog, 4,5-dichloropyridazin-3-(2H)-one, provides valuable comparative data. Density Functional Theory (DFT) calculations, a common quantum chemical method, have been employed to investigate the properties of such pyridazinone systems.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical stability and reactivity.

Computational studies on pyridazinone derivatives have shown that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of substituents on the pyridazinone ring. For instance, in a study of various pyridazinone derivatives, the HOMO and LUMO energies were calculated to predict their reactivity. Generally, a smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Energies for a Representative Pyridazinone Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.5 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges observed for pyridazinone derivatives.

The analysis of the orbital distribution reveals the most probable sites for electrophilic and nucleophilic attacks. For many pyridazinone analogs, the HOMO is often localized over the pyridazinone ring and electron-rich substituents, while the LUMO is distributed over the electron-deficient parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study on 4,5-dichloropyridazin-3-(2H)-one, DFT calculations were used to generate an MEP map. The map revealed that the most negative potential was located around the oxygen atom of the carbonyl group, indicating it as a primary site for electrophilic attack. The regions around the hydrogen atoms and the chloro substituents generally exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts)

Quantum chemical methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation of novel compounds. DFT calculations have become a standard tool for the prediction of 1H and 13C NMR chemical shifts in organic molecules. nih.govconicet.gov.arnih.gov

Table 2: Experimental 13C NMR Chemical Shifts for 4,5-dichloropyridazin-3-(2H)-one

| Carbon Atom | Chemical Shift (ppm) |

| C3 | 158.2 |

| C4 | 131.5 |

| C5 | 134.8 |

| C6 | 145.7 |

Source: Adapted from experimental data on 4,5-dichloropyridazin-3-(2H)-one.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a powerful tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are scarce, numerous studies have explored the docking of its analogs against a variety of biological targets, highlighting the therapeutic potential of the pyridazinone scaffold.

Binding Site Analysis and Interaction Modes

Molecular docking studies on various pyridazinone derivatives have revealed their ability to interact with the active sites of several enzymes through a network of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

For example, certain pyridazinone derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Docking studies showed that these compounds could bind to the ATP-binding site of the VEGFR-2 kinase domain. The binding was typically characterized by hydrogen bond formation between the pyridazinone core and key amino acid residues like Cys919 and Asp1046, while other parts of the molecule engaged in hydrophobic interactions within the active site pocket. nih.gov

In another study, pyridazinone derivatives were evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Molecular modeling suggested that these compounds could fit into the active site of the enzyme, forming interactions with key residues such as Tyr48, His110, and Trp111. nih.gov

Furthermore, some pyridazinone scaffolds have been assessed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Docking simulations indicated that these compounds could bind to the allosteric pocket of the HIV-1 reverse transcriptase, a site distinct from the active site for nucleoside binding. figshare.com

Prediction of Putative Molecular Targets

The versatility of the pyridazinone scaffold allows its derivatives to be explored as ligands for a wide range of biological targets. Computational approaches, including molecular docking and pharmacophore modeling, are instrumental in identifying these putative molecular targets.

Based on the diverse biological activities reported for pyridazinone analogs, a number of potential molecular targets can be proposed. These include, but are not limited to:

Kinases: As seen with VEGFR-2, the pyridazinone scaffold can be adapted to target the ATP-binding site of various kinases involved in cell signaling pathways. nih.gov

Oxidoreductases: The inhibition of enzymes like aldose reductase and xanthine oxidoreductase by pyridazinone derivatives suggests that this class of compounds could be effective against targets involved in metabolic and oxidative stress pathways. nih.govresearchgate.net

Viral Enzymes: The potential of pyridazinone analogs to act as NNRTIs of HIV reverse transcriptase points towards their utility in targeting viral enzymes. figshare.com

Table 3: Putative Molecular Targets for Pyridazinone Analogs

| Target Class | Specific Example | Therapeutic Area |

| Kinases | VEGFR-2 | Cancer |

| Oxidoreductases | Aldose Reductase | Diabetic Complications |

| Viral Enzymes | HIV-1 Reverse Transcriptase | Antiviral |

It is important to note that these are predictions based on studies of analogs, and experimental validation is necessary to confirm the activity of this compound against these or other targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. actascientific.com These models are instrumental in predicting the activity of newly designed molecules, thereby streamlining the drug discovery process.

Two-Dimensional QSAR Approaches

Two-dimensional QSAR (2D-QSAR) methodologies establish a correlation between biological activity and various physicochemical, electronic, and topological descriptors derived from the 2D representation of molecules. frontiersin.org These approaches are computationally efficient and valuable for handling large datasets, providing insights into the structural requirements for a specific biological response. frontiersin.org

In the study of pyridazinone analogs, 2D-QSAR models have been successfully employed to elucidate the structural features governing their diverse biological activities. For instance, a study on pyridazinone derivatives as acetylcholinesterase inhibitors utilized 2D-QSAR to form a predictive equation, highlighting the importance of specific physicochemical properties for inhibitory action. Similarly, structure-activity relationship (SAR) classification models, a form of 2D-QSAR, have been developed for pyridazinone-like compounds to understand their anti-inflammatory activity. nih.gov These models use atom pair descriptors and physicochemical parameters to distinguish between active and inactive compounds.

The development of a 2D-QSAR model typically involves calculating a wide array of molecular descriptors. These can be broadly categorized as:

Physicochemical Descriptors: Such as logP (lipophilicity), molecular weight, and molar refractivity.

Topological Descriptors: Which describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: Including dipole moment and partial charges on atoms, often calculated using quantum chemical methods. ijournalse.org

Multiple Linear Regression (MLR) is a commonly used statistical method to generate the QSAR equation, which links a selection of these descriptors to the observed biological activity. researchgate.net The validity and predictive power of the generated model are then rigorously assessed using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds.

| Descriptor Type | Examples | Relevance in Pyridazinone QSAR |

| Physicochemical | logP, Molecular Weight, Molar Refractivity | Influences absorption, distribution, metabolism, and excretion (ADME) properties, impacting overall bioactivity. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular size, shape, and degree of branching, which affects receptor binding. |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Governs electrostatic interactions with biological targets and chemical reactivity. |

Three-Dimensional QSAR Techniques (e.g., CoMFA, CoMSIA) for Pyridazinone Derivatives

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) techniques offer a more detailed understanding by considering the spatial arrangement of atoms and the 3D fields they produce. actascientific.com Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR methods. mdpi.com These techniques are crucial for designing potent analogs by providing intuitive contour maps that visualize regions where modifications to the molecular structure would likely enhance biological activity. researchgate.net

A critical step in 3D-QSAR is the conformational alignment of the molecules in the dataset, which is typically based on a common scaffold or a pharmacophore model. researchgate.net

CoMFA calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom on a 3D grid. The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) regression. nih.gov

CoMSIA extends this by calculating similarity indices at each grid point for five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com It uses a Gaussian function, which avoids the abrupt changes seen with CoMFA's Lennard-Jones and Coulombic potentials, often leading to more interpretable contour maps. mdpi.com

Several 3D-QSAR studies have been conducted on pyridazinone derivatives, yielding robust models with high predictive power. For example, a 3D-QSAR study on pyridazin-3-one derivatives as phosphodiesterase 4 (PDE4) inhibitors generated statistically significant models. actascientific.com The study highlighted that hydrophobic groups on the pyridazine (B1198779) ring and electronegative groups as R-substituents enhance biological activity, while bulky groups are detrimental. actascientific.com

Another study focused on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity. researchgate.net The CoMFA model provided a good correlation between the steric-electrostatic properties and the fungicidal activity, offering insights for designing more potent compounds. researchgate.net

The statistical validation of these models is paramount. Key parameters include:

q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A value greater than 0.5 is generally considered good.

R² (non-cross-validated correlation coefficient): Indicates the goodness of fit of the model.

r²_pred (predictive R² for the test set): Measures the model's ability to predict the activity of an external set of compounds.

F-test value: A measure of the statistical significance of the model. actascientific.com

Standard Error of Estimation (SEE): Indicates the absolute error of the predictions. mdpi.com

| Study (Target) | Method | q² | R² | r²_pred | Key Findings |

| Pyridazin-3-one derivatives (PDE4 Inhibitors) actascientific.com | 3D-QSAR (MLR/SW) | 0.95 - 0.97 | 0.97 - 0.98 | 0.83 - 0.85 | Hydrophobic and electronegative groups enhance activity; bulky groups decrease it. |

| Pyridazine analogs (PTP1B Inhibitors) nih.gov | CoMFA | 0.619 | 0.990 | N/A | A robust model was developed to guide the design of new inhibitors. |

| Pyridazinone-substituted oxadiazoles/thiadiazoles (Fungicides) researchgate.net | CoMFA | N/A | N/A | N/A | Good correlation between steric-electrostatic properties and fungicidal activity. |

Mechanistic Investigations of Reactions Using Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly popular quantum mechanical method for these investigations due to its balance of accuracy and computational cost.

For pyridazinone derivatives, computational methods have been used to investigate their synthesis and reactivity. One study employed DFT modeling to unravel the complexities of the Suzuki–Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one. mdpi.com The calculations provided a reasonable mechanism to explain the observed regioselectivity of hydrodebromination side reactions and the formation of a unique ferrocenophane product. mdpi.com The study modeled the structures and transformations of carbopalladated intermediates, highlighting the specific role of the ferrocenyl group and implicating the DMF solvent as a hydrogen transfer agent. mdpi.com

In another study, DFT calculations at the B3LYP/6-31++G(d,p) level were performed on newly synthesized pyridazinone derivatives to investigate their geometric structures, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net Analysis of the HOMO-LUMO energy gap provides information about the chemical reactivity and kinetic stability of the molecules. researchgate.net The MEP map is useful for predicting sites for electrophilic and nucleophilic attack, thus shedding light on how the molecules might interact with biological receptors.

Furthermore, computational studies have been used to understand the antioxidant mechanisms of pyridazine derivatives. By calculating properties related to Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, researchers can predict the antioxidant capacity of these compounds and rationalize their structure-antioxidant activity relationships.

These mechanistic investigations are crucial not only for optimizing synthetic routes but also for understanding the metabolic fate and mechanism of action of pyridazinone-based therapeutic agents.

Structure Activity Relationship Sar Studies of 4 Chloro 4h Pyridazin 3 One Derivatives

Influence of Substituent Nature and Position on Molecular Recognition

The strategic placement of various functional groups on the pyridazinone ring system allows for the fine-tuning of the molecule's pharmacodynamic and pharmacokinetic properties.

The nitrogen atom at the N-2 position of the pyridazinone ring is a common site for substitution, significantly influencing the compound's biological activity. Research has shown that introducing different moieties at this position can modulate the molecule's interaction with various receptors and enzymes. For instance, the synthesis of 6-aryl-2-(substituted amino-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one derivatives, through a Mannich reaction with formaldehyde (B43269) and secondary cyclic amines like imidazole (B134444) or 1,2,4-triazole, has yielded compounds with notable anticonvulsant activity.

In other studies, N-alkylation was performed by treating the pyridazinone core with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to create an acetohydrazide intermediate. This intermediate was then used to introduce 1-(2-acetyl)-4-substituted thiosemicarbazide (B42300) side chains at the N-2 position. Subsequent cyclization of these side chains into 2-(5-mercapto-4-substituted-4H-1,2,4-triazol-3-yl)methyl groups resulted in compounds with potent vasorelaxant properties, demonstrating that complex heterocyclic systems at the N-2 position can significantly enhance activity.

| N-2 Substituent | Resulting Biological Activity | Reference |

|---|---|---|

| Imidazol-1-yl-methyl | Anticonvulsant | |

| 1,2,4-triazol-1-yl-methyl | Anticonvulsant | |

| 2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl) | Vasorelaxant | |

| 2-((5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)methyl) | Vasorelaxant |

Substitutions at the C-5 and C-6 positions of the pyridazinone ring play a crucial role in defining the molecule's pharmacophoric features and its binding profile with target proteins. The introduction of aryl groups at the C-6 position is a common strategy in the design of biologically active pyridazinones. These aryl moieties can fit into hydrophobic pockets of target enzymes or receptors, enhancing binding affinity.

For example, a series of 5-(substituted-benzyl)-3-aryl-1,6-dihydro-6-pyridazinone derivatives were synthesized and evaluated for anti-inflammatory activity. The results indicated that the nature of the substituent on the C-6 phenyl ring significantly impacted the activity. Similarly, studies on vasorelaxant agents focused on modifying the phenyl ring at position C-6 with different para-substituents (e.g., -H, -OCH3, -NO2, -Br) to establish a comprehensive SAR. These modifications aim to alter the electronic and steric properties of the molecule to optimize interactions with the biological target.

| C-5 Substituent | C-6 Substituent | Observed Activity | Reference |

|---|---|---|---|

| 4-chloro-benzyl | 4-chloro-phenyl | High Anti-inflammatory Activity | |

| 4-fluoro-benzyl | 4-chloro-phenyl | High Anti-inflammatory Activity | |

| 4-methyl-benzyl | 4-chloro-phenyl | Moderate Anti-inflammatory Activity | |

| H | 4-nitrophenyl | Potent Vasorelaxant Activity | |

| H | 4-bromophenyl | Potent Vasorelaxant Activity |

The presence and position of halogen atoms on the pyridazinone derivative structure are critical modulators of biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity. The incorporation of halogens like chlorine and fluorine can lead to enhanced potency.

In studies of anti-inflammatory pyridazinone derivatives, compounds with chloro and fluoro substitutions on the benzyl (B1604629) and phenyl rings exhibited the highest activity. For instance, 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone and 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone were among the most potent compounds in their series, comparable to the standard drug ibuprofen. The activity was noted to be higher for chloro-substituted compounds compared to methyl-substituted ones, highlighting the beneficial effect of halogenation. Halogens can participate in halogen bonding, an important non-covalent interaction that can stabilize the ligand-receptor complex and contribute to higher binding affinity.

Conformational Analysis and Bioactive Conformations of 4-chloro-4H-pyridazin-3-one Analogs

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Conformational analysis of pyridazinone derivatives has revealed that the relative orientation of the pyridazinone core and its substituents is a key determinant of activity.

Molecular Features Critical for Targeted Pathway Modulation

The specific chemical features of this compound derivatives are responsible for their ability to modulate specific biological pathways. The pyridazinone scaffold itself is recognized as a key element for interaction with various enzymes and receptors.

Strategic Applications in Advanced Chemical Synthesis and Material Science

4-chloro-4H-pyridazin-3-one as a Versatile Synthetic Intermediate

The utility of 4-chloro-2H-pyridazin-3-one as a versatile synthetic intermediate stems primarily from the presence of the reactive chlorine atom at the C4 position of the pyridazinone ring. This halogen atom is susceptible to nucleophilic substitution, providing a straightforward avenue for the introduction of a diverse range of functional groups. This reactivity allows for the systematic modification of the pyridazinone core, enabling the synthesis of extensive libraries of compounds for various applications.

One of the most common transformations involving 4-chloro-2H-pyridazin-3-one is its reaction with amines. A variety of primary and secondary amines can displace the chloride to form 4-amino-substituted pyridazinone derivatives. For instance, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been synthesized and characterized. Similarly, novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives have been prepared by reacting the corresponding dichloropyridazinone with various aliphatic and cyclic amines mdpi.com. These reactions are typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like acetonitrile (B52724) mdpi.com.

The versatility of 4-chloro-2H-pyridazin-3-one is further demonstrated by its reactions with other nucleophiles. For example, it can react with phenols to yield 4-phenoxy-substituted pyridazinones. The regiochemistry of the reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has been investigated, leading to the selective synthesis of diphenoxy derivatives nih.gov. This highlights the tunability of the reaction conditions to achieve desired substitution patterns.

The following table summarizes some of the key reactions showcasing the versatility of the 4-chloropyridazinone scaffold.

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Aliphatic/Cyclic Amines | Cs2CO3, Acetonitrile, Reflux | 4-Amino-pyridazin-3-ones | mdpi.com |

| Phenols | Base, Organic Solvent | 4-Phenoxy-pyridazin-3-ones | nih.gov |

These examples underscore the role of 4-chloro-2H-pyridazin-3-one as a key building block, enabling the generation of a multitude of derivatives with tailored properties for applications in drug discovery and materials science.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Beyond simple substitution reactions, 4-chloro-2H-pyridazin-3-one and its derivatives serve as valuable precursors for the construction of more complex, fused heterocyclic systems. The pyridazinone ring can be annulated with other rings to create novel polycyclic scaffolds, which are often sought after in medicinal chemistry for their unique three-dimensional structures and potential for novel biological activities.

A notable example is the synthesis of pyridazino[4,5-b]indol-4-ones. These tricyclic compounds have been synthesized and evaluated as inhibitors of DYRK1A, a kinase implicated in several diseases. The synthesis of these complex heterocycles often involves multi-step sequences where the pyridazinone core is a central component nih.gov.

The ability to use 4-chloropyridazinones in annulation and cycloaddition reactions significantly expands their synthetic utility. These reactions allow for the creation of rigid and conformationally constrained molecules, which can be advantageous in the design of potent and selective biological probes and therapeutic agents.

Role in the Development of Lead Compounds for Biological Research

The pyridazinone scaffold is a well-established pharmacophore, and derivatives of 4-chloro-2H-pyridazin-3-one have been extensively explored in the development of new lead compounds for biological research. The ability to easily modify the 4-position allows for the systematic exploration of the structure-activity relationship (SAR), a critical process in medicinal chemistry for optimizing the potency and selectivity of drug candidates.

A significant area of research has been the development of anticancer agents. For example, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and evaluated for their inhibitory effects on the viability of human cancer cell lines, including liver, breast, and leukemia cells nih.gov. Some of these compounds exhibited inhibitory activity comparable to the standard drug methotrexate (B535133) and were further investigated for their antiangiogenic potential nih.gov. Similarly, novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant potential mdpi.com.

The following table presents some examples of biologically active compounds derived from the 4-chloropyridazinone scaffold and their primary biological targets.

| Compound Class | Biological Target/Activity | Reference |

| 4-Chloro-5-amino-pyridazinones | Anticancer, Antiangiogenic | nih.gov |

| 4-Chloro-5-amino-pyridazinones | Anticancer, Antioxidant | mdpi.com |

| Pyridazino[4,5-b]indol-4-ones | DYRK1A Inhibition | nih.gov |

These studies highlight the importance of the 4-chloro-2H-pyridazin-3-one core as a starting point for the discovery of new therapeutic agents. The versatility of its chemistry allows medicinal chemists to fine-tune the properties of the resulting molecules to achieve desired biological effects. The ongoing research in this area continues to uncover new potential applications for this valuable heterocyclic building block.

Emerging Research Trends and Future Perspectives for 4 Chloro 4h Pyridazin 3 One Chemistry

Innovations in Synthetic Methodologies for 4-chloro-4H-pyridazin-3-one

Recent advancements in synthetic organic chemistry are providing more efficient, scalable, and environmentally benign methods for the synthesis and functionalization of pyridazinone cores. These innovations are moving beyond traditional multi-step procedures, which often require harsh conditions.

Two significant trends are shaping the synthesis of pyridazinone derivatives: microwave-assisted organic synthesis (MAOS) and late-stage C-H functionalization.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the synthesis of pyridazinone derivatives. asianpubs.orggeorgiasouthern.edu This technique can significantly reduce reaction times from hours to mere minutes while often improving product yields. asianpubs.orggeorgiasouthern.edu Microwave-assisted methods have been successfully employed for various key steps in pyridazinone synthesis, including the condensation of carboxylic acids with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization reactions. asianpubs.orgtandfonline.comnih.govmdpi.com This high-speed method is particularly valuable for rapidly generating libraries of analogues for biological screening.

Direct C-H Functionalization: A paradigm shift in synthetic strategy involves the direct functionalization of carbon-hydrogen bonds on the pyridazinone scaffold and its associated aromatic substituents. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. nih.gov Researchers have successfully used the pyridazinone moiety as an internal directing group to achieve ortho-selective C-H functionalization, including arylation, olefination, and halogenation, using transition-metal catalysts like rhodium(III). nih.govrsc.orgpkusz.edu.cn This late-stage diversification strategy allows for the direct introduction of chemical complexity into biologically active pyridazinone cores, facilitating the rapid exploration of structure-activity relationships (SAR). nih.govrsc.org

Advanced Mechanistic Investigations into Pyridazinone Reactivity

A deeper understanding of the reactivity of the pyridazinone ring is crucial for optimizing existing synthetic methods and designing novel transformations. Contemporary research is increasingly leveraging computational chemistry and kinetic studies to elucidate reaction mechanisms at a molecular level.

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations are being employed to investigate the geometry, electronic properties, and energetic pathways of reactions involving pyridazinones. researchgate.net Such studies can predict the most likely reaction pathways, identify key transition states, and explain observed regioselectivity. For instance, computational analyses have been used to determine the mechanism of pyridazinone ring formation from precursors like furandiones and hydrazides by calculating the electronic properties and conformational parameters of reactants, intermediates, and transition states. researchgate.net These in silico investigations provide valuable insights that complement experimental findings and guide the development of more efficient reactions.

Kinetic Isotopic Effect (KIE) Studies: Experimental techniques such as KIE studies are being used to probe rate-determining steps in catalytic reactions. In the context of rhodium-mediated C-H activation for the synthesis of fused pyridazine (B1198779) analogues, KIE experiments have suggested that the C-H bond cleavage is not the essential rate-determining step of the catalytic cycle. pkusz.edu.cn This type of mechanistic information is vital for optimizing catalyst systems and reaction conditions to improve efficiency and selectivity.

Rational Design and Optimization of this compound Based Chemical Probes

The development of potent and selective chemical probes and drug candidates based on the this compound scaffold has been significantly enhanced by rational, structure-based design strategies. These approaches leverage structural information of biological targets and computational tools to design molecules with improved affinity, selectivity, and pharmacokinetic properties.

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or dual activity. nih.govhilarispublisher.com This approach has been successfully used to design novel anticancer agents by conjugating a 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor motif, with chalcone (B49325) moieties, which are recognized as apoptotic inducers. nih.govrsc.orgresearchgate.net The resulting hybrids demonstrated significant PARP-1 inhibitory activity. rsc.org

In Silico Structure-Guided Optimization: Computer-aided drug design is a cornerstone of modern medicinal chemistry. For pyridazinone derivatives, in silico methods are used to optimize lead compounds. For example, based on the binding mode of known phytoene (B131915) desaturase (PDS) inhibitors, novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed as herbicides. mdpi.com Docking simulations guided the modification of substituents on the pyridazine core to improve hydrophobic interactions with amino acid residues in the enzyme's active site. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: These techniques are used to generate novel intellectual property and improve drug-like properties. In the development of PARP-1 inhibitors, the pyridopyridazinone scaffold was designed as a bioisosteric replacement for the phthalazine (B143731) nucleus of the approved drug Olaparib. nih.gov This modification, combined with molecular docking studies, led to the discovery of new derivatives with potent inhibitory activity in the nanomolar range. nih.gov Similarly, scaffold hopping from a pyridine (B92270) template led to the discovery of pyrido-pyridazinone derivatives as potent FER tyrosine kinase inhibitors. nih.govnih.gov

Table 1: Rational Design Strategies for Pyridazinone-Based Compounds

| Design Strategy | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| Molecular Hybridization | PARP-1 Inhibition (Anticancer) | Combining a 4-chloropyridazinoxyphenyl scaffold with chalcones yielded hybrids with potent PARP-1 inhibitory activity and apoptosis induction. | nih.govrsc.org |

| In Silico Optimization | Phytoene Desaturase (PDS) Inhibition (Herbicide) | Structure-guided design based on known PDS herbicides led to novel pyridazine derivatives with potent pre- and post-emergence herbicidal activity. | mdpi.com |

| Scaffold Hopping/Bioisosterism | FER Tyrosine Kinase Inhibition (Anticancer) | Replacing a pyridine core with a pyrido-pyridazinone scaffold resulted in potent and selective FER inhibitors with in vivo antitumor efficacy. | nih.govnih.gov |

| Bioisosteric Replacement | PARP-1 Inhibition (Anticancer) | Using a pyridopyridazinone scaffold as an isostere of the phthalazine core of Olaparib produced novel inhibitors with nanomolar potency. | nih.gov |

Exploration of Novel Molecular Interaction Profiles for Pyridazinone Derivatives

A significant trend in pyridazinone research is the expansion of their known biological targets. The versatility of the pyridazinone scaffold allows it to be decorated with various substituents, enabling specific interactions with a diverse range of proteins and enzymes involved in different disease pathways. Molecular docking and X-ray crystallography are instrumental in revealing the specific interactions that underpin their biological activity.

The pyridazinone core has been identified as a privileged scaffold for targeting several important enzyme classes:

Monoamine Oxidase B (MAO-B): Pyridazinone derivatives have been developed as potent and selective MAO-B inhibitors, which are of interest for treating neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net Molecular docking studies have revealed that these compounds interact with key residues in the MAO-B active site. For example, the carbonyl group of the pyridazinone ring can form a hydrogen bond with the phenol (B47542) group of Tyr326, a key residue for selective MAO-B inhibition. researchgate.netmdpi.com Pi-pi stacking interactions with other tyrosine residues, such as Tyr398, further stabilize the inhibitor within the active site. nih.gov

Protein Kinases: The pyridazinone scaffold has been successfully utilized to develop inhibitors of various protein kinases implicated in cancer. Pyrido-pyridazinone derivatives were discovered as potent inhibitors of FER tyrosine kinase. nih.gov Structural analysis showed crucial hydrogen bonds between the pyridazinone ring system and the hinge region of the kinase, as well as additional CH/π interactions that contribute to high affinity. nih.gov

Poly(ADP-ribose) Polymerase (PARP): As noted, pyridazine-based compounds are potent PARP-1 inhibitors. ekb.eg Molecular modeling has shown that the pyridopyridazinone scaffold fits well into the PARP-1 active site, forming key hydrogen bond interactions with Gly863 and Ser904, and π-π stacking interactions with Tyr907, mimicking the binding of the nicotinamide (B372718) moiety of NAD+. nih.gov

Phosphodiesterases (PDEs): Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterases, such as PDE4, which are targets for anti-inflammatory therapies. nih.gov Structure-activity relationship studies have shown that the pyridazinone lactam functionality is a critical determinant for activity, and modifications at the N(2) position can modulate selectivity between different PDE isoforms. nih.govdrugbank.com

Table 2: Molecular Interaction Profiles of Pyridazinone Derivatives with Biological Targets

| Target Enzyme | Therapeutic Area | Key Molecular Interactions | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Hydrogen bonding with Tyr326; π-π stacking with Tyr398. | researchgate.netmdpi.comnih.gov |

| FER Tyrosine Kinase | Cancer | Hydrogen bonds with the kinase hinge region; CH/π interactions with A588 and L690. | nih.gov |

| PARP-1 | Cancer | Hydrogen bonds with Gly863 and Ser904; π-π stacking with Tyr907. | nih.gov |

| Phosphodiesterase 4 (PDE4) | Inflammation | Hydrogen bonding involving the pyridazinone lactam function within the active site's hydrophobic pocket. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.